

A Technical Guide to Histone H3 (1-25), Amide: Properties, Analysis, and Applications

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Compound of Interest

Compound Name: *Histone H3 (1-25), amide*

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Introduction: In the field of epigenetics, the post-translational modifications (PTMs) of histones are a primary mechanism for regulating chromatin structure and gene expression. The N-terminal tails of core histones, particularly Histone H3, are hotspots for a diverse array of these modifications, including methylation, acetylation, and phosphorylation. The specific patterns of these PTMs constitute a "histone code" that is interpreted by various cellular proteins to enact downstream biological effects. The synthetic peptide **Histone H3 (1-25), amide**, serves as a crucial tool for researchers, providing a specific and unmodified substrate to study the enzymes that write, read, and erase these epigenetic marks. This guide offers an in-depth overview of its properties, common experimental applications, and the methodologies involved.

Core Physicochemical Properties

Histone H3 (1-25), amide is a synthetic peptide corresponding to the first 25 amino acids of the N-terminal tail of human Histone H3, with a C-terminal amide group. The initial methionine, typically cleaved post-translationally in vivo, is absent, and the sequence begins with alanine, corresponding to residue 2 of the canonical protein^{[1][2]}. Its fundamental properties are summarized below.

Property	Value	References
Amino Acid Sequence	Ala-Arg-Thr-Lys-Gln-Thr-Ala-Arg-Lys-Ser-Thr-Gly-Gly-Lys-Ala-Pro-Arg-Lys-Gln-Leu-Ala-Thr-Lys-Ala-Ala-NH ₂	[3][4][5]
Molecular Formula	C ₁₁₀ H ₂₀₂ N ₄₂ O ₃₂	[3][4][5][6]
Molecular Weight	2625.1 g/mol	[3][4][6][7]
Appearance	Lyophilized solid	[1][5]
Purity	Typically ≥95%	[1]
Solubility	Soluble in water (e.g., 1 mg/mL)	[1][8]
Storage Conditions	Store at -20°C	[8]

Synthesis and Quality Control

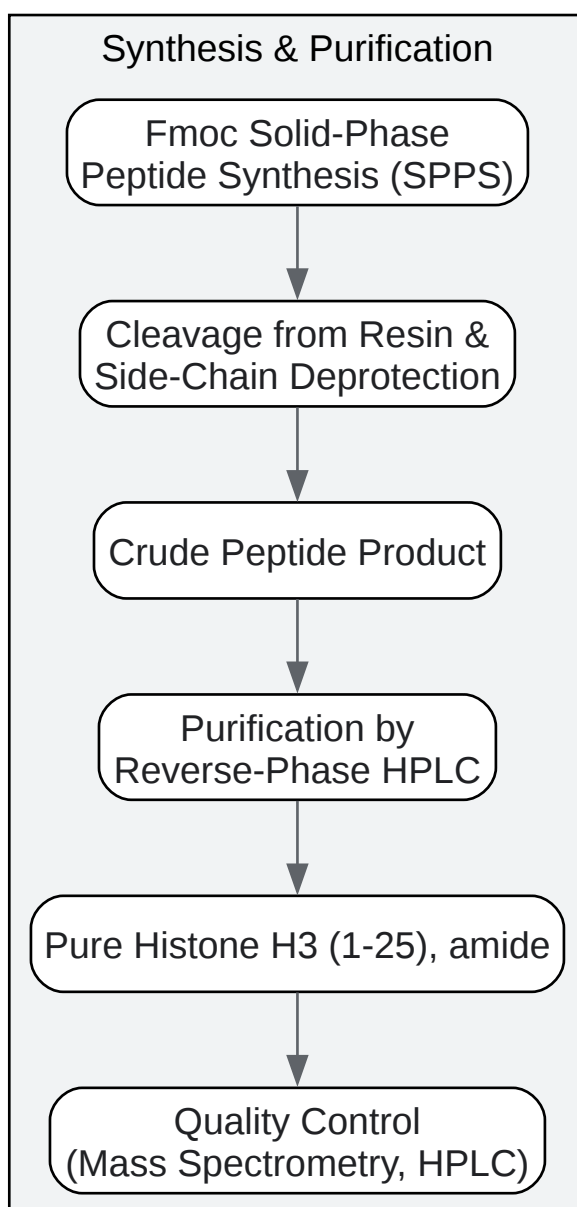
The production of high-purity **Histone H3 (1-25), amide** is essential for reliable and reproducible experimental results. The standard method for its creation is chemical synthesis.

Synthesis Methodology

Total chemical synthesis is the preferred method for producing histone peptides with or without specific PTMs. The most common technique is Fmoc-based Solid-Phase Peptide Synthesis (SPPS), which allows for the sequential addition of amino acids to build the full-length peptide on a solid resin support[9][10]. Following assembly, the peptide is cleaved from the resin and deprotected, then purified to homogeneity.

Synthesis and Purification Workflow

The general workflow for producing the peptide is outlined below. Quality control steps, primarily Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) for purity assessment and Mass Spectrometry (MS) for identity confirmation, are critical.



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Caption: General workflow for the chemical synthesis and purification of **Histone H3 (1-25), amide**.

Biological Significance and Applications

The H3 (1-25) peptide is a versatile tool for dissecting epigenetic mechanisms. Its primary application is as a substrate for histone-modifying enzymes.

- Substrate for "Writer" Enzymes: The peptide is used in biochemical assays to study the activity and specificity of enzymes that add modifications. It is a known efficient substrate for histone methyltransferases (HMTs) like G9a[1][6][8]. It is also used to study histone acetyltransferases (HATs) and kinases.
- Investigating PTM Crosstalk: The defined sequence allows researchers to investigate how one modification may influence the addition or removal of another on the same tail.
- "Reader" Protein Interaction Studies: When synthesized with specific modifications (e.g., H3K4me3), the peptide can be used in pulldown assays to identify and characterize "reader" proteins that bind to these epigenetic marks and mediate downstream signaling[11].

The diagram below illustrates the central role of the H3 tail in the "writer-reader" paradigm of epigenetic regulation.

Caption: The "Writer-Reader" model of epigenetic signaling involving the Histone H3 tail.

Key Experimental Protocols

The following sections detail common experimental procedures involving histone peptides.

Protocol: Acid Extraction of Core Histones from Cultured Cells

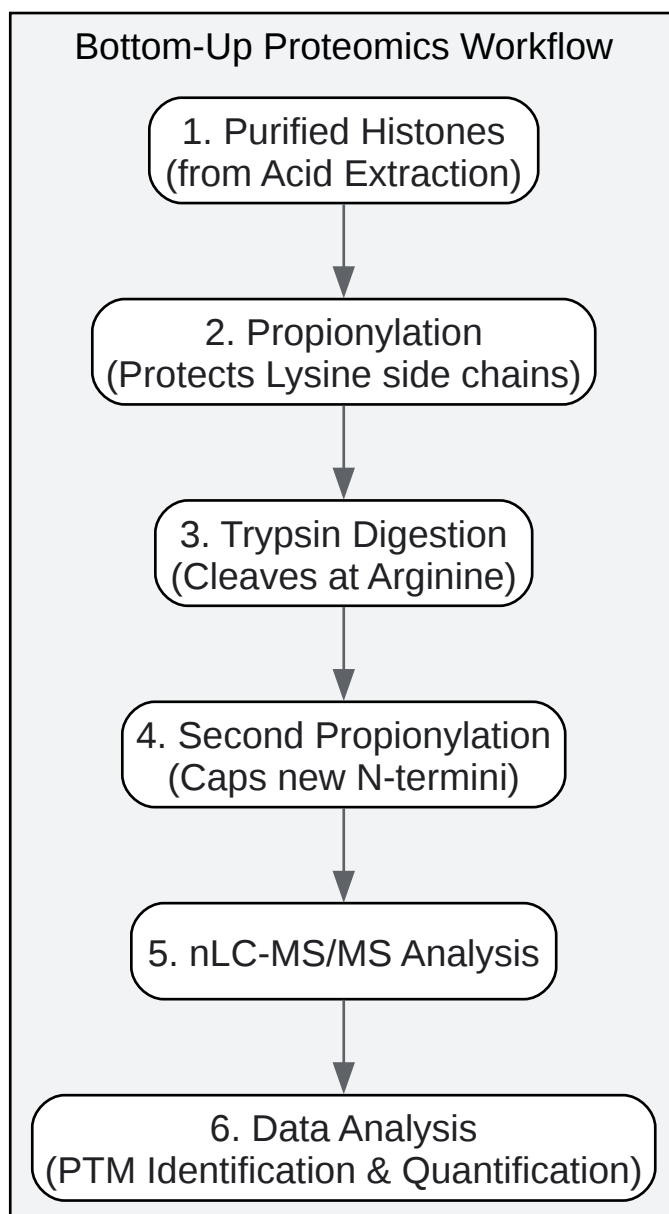
This protocol is a foundational step for analyzing endogenous histone modifications via mass spectrometry or Western blotting.

- Cell Harvesting: Harvest suspension cells by centrifugation or adherent cells by scraping. Wash the cell pellet with ice-cold PBS supplemented with protease inhibitors.
- Lysis & Nuclear Isolation: Resuspend the cell pellet in a hypotonic lysis buffer (e.g., NETN buffer) and incubate on ice. This swells the cells and releases the nuclei[12].
- Acid Extraction: Pellet the nuclei by centrifugation. Resuspend the nuclear pellet in 0.2 M HCl or 0.4 M H₂SO₄ and incubate with rotation for several hours or overnight at 4°C to extract the basic histone proteins[12][13].

- **Protein Precipitation:** Clarify the extract by high-speed centrifugation. Add trichloroacetic acid (TCA) to the supernatant to a final concentration of ~33% to precipitate the histones[14].
- **Washing and Solubilization:** Pellet the precipitated histones, wash with ice-cold acetone to remove residual acid, and air-dry the pellet. Resuspend the purified histones in sterile water or a suitable buffer[13].
- **Quantification:** Determine the protein concentration using a Bradford or similar protein assay.

Protocol: Bottom-Up Mass Spectrometry Workflow for PTM Analysis

This workflow is a powerful method for identifying and quantifying specific histone modifications. Chemical derivatization is used to neutralize the positive charge on lysine side chains, preventing trypsin from cleaving at these sites and generating peptides of a suitable length for analysis.



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Caption: Workflow for histone PTM analysis using bottom-up mass spectrometry with propionylation.

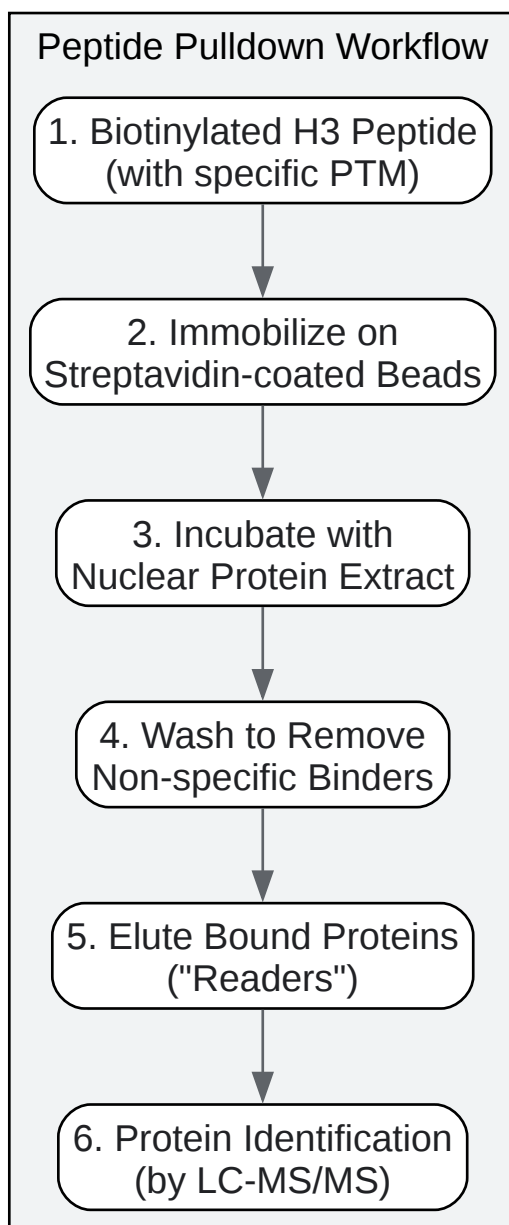
Methodology:

- Initial Derivatization: Solubilize purified histones (from Protocol 4.1) in a buffer like 50 mM ammonium bicarbonate. Add propionic anhydride to derivatize the ϵ -amino groups of lysine residues[14].

- **Enzymatic Digestion:** Digest the propionylated histones with trypsin. Since lysines are blocked, trypsin will cleave only at the C-terminal side of arginine residues, yielding larger, more informative peptides[14][15].
- **Second Derivatization:** After digestion, perform a second round of propionylation to cap the newly created peptide N-termini. This improves their retention on reverse-phase chromatography columns[14].
- **LC-MS/MS Analysis:** Analyze the resulting peptide mixture using nano-liquid chromatography coupled to tandem mass spectrometry (nLC-MS/MS). The mass spectrometer measures the mass-to-charge ratio of the peptides and their fragments, allowing for sequence identification and localization of PTMs[14][16].

Protocol: Peptide Pulldown Assay for Reader Protein Identification

This method identifies proteins that bind to specific histone modifications. It requires a synthetic histone peptide containing the PTM of interest and a tag (like biotin) for immobilization.



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Caption: Workflow for identifying reader proteins using a modified histone peptide pulldown assay.

Methodology:

- Peptide Immobilization: Incubate a biotinylated, modified histone peptide with streptavidin-coated magnetic or agarose beads to immobilize it[11].

- Binding: Add nuclear protein extract to the peptide-bead slurry and incubate at 4°C to allow reader proteins to bind to the modified peptide[11].
- Washing: Pellet the beads and wash multiple times with an ice-cold wash buffer to remove proteins that are not specifically bound to the peptide[11].
- Elution: Elute the specifically bound proteins from the beads using a high-salt buffer, a low-pH solution, or by boiling in SDS-PAGE loading buffer.
- Identification: Identify the eluted proteins by separating them on an SDS-PAGE gel followed by in-gel digestion and mass spectrometry, or by direct LC-MS/MS analysis of the eluate[11].

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